Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate typically involves the condensation of 7-ethoxy-4-methylcoumarin with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen-2-one core. This interaction can modulate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: This compound shares the chromen-2-one core but lacks the propanoate side chain.
Ethyl 3-(4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl)propanoate: Similar in structure but with a naphthyl group instead of an ethoxy group.
Uniqueness
Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-20-12-6-7-13-11(3)14(8-9-16(18)21-5-2)17(19)22-15(13)10-12/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNMKUGYSCNGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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